valinoctin B
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Overview
Description
valinoctin B is a natural product found in Streptomyces with data available.
Scientific Research Applications
1. Farnesyl Protein Transferase Inhibition
Valinoctin B, alongside valinoctin A, has been identified as a novel inhibitor of farnesyl protein transferase. Isolated from the Streptomyces strain MJ858-NF3, valinoctins exhibit dipeptide structures combining valine with a unique amino acyl moiety. The synthesis and structural elucidation of valinoctin A and B have been instrumental in understanding their bioactivity (Sekizawa et al., 1996).
2. Synthesis of Novel Amino Acids
Valinoctin B and its analogues have contributed to the development of synthetic methodologies for novel amino acids. The synthesis of these compounds, particularly focusing on the (2S,3R)-3-amino-2-hydroxyoctanoic acid component, has paved the way for creating a variety of bioactive molecules. This research underscores the significance of valinoctin B in the field of medicinal chemistry (Tsuda et al., 1996).
properties
Product Name |
valinoctin B |
---|---|
Molecular Formula |
C14H28N2O4 |
Molecular Weight |
288.38 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-6-methyloctanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H28N2O4/c1-5-9(4)6-7-10(15)12(17)13(18)16-11(8(2)3)14(19)20/h8-12,17H,5-7,15H2,1-4H3,(H,16,18)(H,19,20)/t9?,10-,11+,12+/m1/s1 |
InChI Key |
VLUDHYVPNMGNDL-WSWARRKISA-N |
Isomeric SMILES |
CCC(C)CC[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)O)N |
Canonical SMILES |
CCC(C)CCC(C(C(=O)NC(C(C)C)C(=O)O)O)N |
synonyms |
N-(6-methyl-3-amino-2-hydroxyoctanoyl)valine valinoctin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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